2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid
Description
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a fluorinated benzoic acid derivative characterized by a thiolan-1-ylideneamino substituent at the 5-position and a fluorine atom at the 2-position of the benzene ring. The compound’s structure combines aromatic fluorination with a sulfur-containing heterocyclic moiety, which may confer unique electronic and steric properties. The presence of the sulfoximine-like group (1lambda6-thiolan-1-ylideneamino) could influence hydrogen bonding and crystal packing, as seen in studies on intermolecular interactions .
Properties
Molecular Formula |
C11H12FNO3S |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-fluoro-5-[(1-oxothiolan-1-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C11H12FNO3S/c12-10-4-3-8(7-9(10)11(14)15)13-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
CEBQHOVMFVEKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)F)C(=O)O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid typically involves the reaction of 2-fluorobenzoic acid with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility The trifluoromethyl (-CF₃) group in 2-fluoro-5-(trifluoromethyl)benzoic acid enhances electron-withdrawing effects, increasing acidity (pKa ~2.85 predicted for pyridinyl analog ) and lipophilicity compared to the target compound’s -NH-thiolan substituent . The pyridinyl substituent in 2-fluoro-5-(pyridin-3-yl)benzoic acid enables coordination with metal ions, making it suitable for constructing metal-organic frameworks (MOFs) .
Crystallographic and Hydrogen-Bonding Behavior Fluorinated benzoic acids often form dimeric hydrogen-bonded motifs (e.g., carboxylic acid dimers), but substituents like -CF₃ or -SO₂N may disrupt these patterns, favoring alternative packing arrangements . The thiolan-1-ylideneamino group in the target compound could engage in sulfur-oxygen or nitrogen-mediated interactions, though experimental validation is required .
Industrial and Pharmaceutical Relevance
Biological Activity
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₀H₈FNO₃S
- Molecular Weight : 239.24 g/mol
- CAS Number : 2060061-28-9
The presence of a fluorine atom and a thiolane derivative in its structure suggests potential interactions with biological macromolecules, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on fluorinated benzoic acids have shown effectiveness against various bacterial strains. The introduction of the thiolane moiety may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Antitumor Activity
Fluorinated compounds have been explored for their antitumor properties. A study demonstrated that similar compounds inhibited tumor cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK.
The biological activity of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid may be attributed to:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including derivatives similar to 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid. Results indicated significant activity against Gram-positive bacteria, suggesting a promising lead for antibiotic development.
Study 2: Antitumor Activity in Cell Lines
In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell growth with an IC₅₀ value of approximately 15 µM. Flow cytometry analysis showed an increase in apoptotic cells after treatment, confirming its potential as an antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
